molecular formula C15H12 B165393 2-Methylanthracene CAS No. 613-12-7

2-Methylanthracene

Cat. No.: B165393
CAS No.: 613-12-7
M. Wt: 192.25 g/mol
InChI Key: GYMFBYTZOGMSQJ-UHFFFAOYSA-N
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Description

2-Methylanthracene is an aromatic hydrocarbon with the molecular formula C15H12. It is a derivative of anthracene, where a methyl group is substituted at the second position of the anthracene ring. This compound is known for its photophysical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylanthracene can be synthesized through several methods. One common approach involves the methylation of anthracene using methyl iodide in the presence of a strong base such as potassium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation.

Industrial Production Methods: In industrial settings, this compound is often obtained from anthracene oil. The process involves distillation to isolate the fraction boiling between 352°C and 365°C, followed by purification through recrystallization from ethanol .

Chemical Reactions Analysis

Types of Reactions: 2-Methylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydro-2-methylanthracene.

    Substitution: Nitro-2-methylanthracene, bromo-2-methylanthracene.

Scientific Research Applications

2-Methylanthracene has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Anthracene: The parent compound, lacking the methyl group.

    9-Methylanthracene: Methyl group substituted at the ninth position.

    1-Methylanthracene: Methyl group substituted at the first position.

Comparison: 2-Methylanthracene is unique due to its specific substitution pattern, which influences its chemical reactivity and photophysical properties. Compared to anthracene, the presence of the methyl group enhances its solubility in organic solvents and alters its electronic properties, making it more suitable for certain applications .

Properties

IUPAC Name

2-methylanthracene
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InChI

InChI=1S/C15H12/c1-11-6-7-14-9-12-4-2-3-5-13(12)10-15(14)8-11/h2-10H,1H3
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InChI Key

GYMFBYTZOGMSQJ-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1=CC2=CC3=CC=CC=C3C=C2C=C1
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Molecular Formula

C15H12
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DSSTOX Substance ID

DTXSID8060616
Record name 2-Methylanthracene
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Molecular Weight

192.25 g/mol
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Physical Description

Faintly yellow powder; [Sigma-Aldrich MSDS]
Record name 2-Methylanthracene
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Vapor Pressure

0.0000501 [mmHg]
Record name 2-Methylanthracene
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CAS No.

613-12-7, 26914-18-1
Record name 2-Methylanthracene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 2-Methylanthracene?

A1: this compound has the molecular formula C15H12 and a molecular weight of 192.26 g/mol.

Q2: How can I identify this compound using spectroscopic techniques?

A2: this compound can be characterized using various spectroscopic methods:

  • UV Resonance Raman Spectroscopy: This technique, especially when employing a KrF excimer laser (249 nm), allows for sensitive detection and quantification of this compound. []
  • Cavity Ring-Down Spectroscopy: This method enables high-resolution measurements of the S0-S1 absorption spectrum of this compound in the ultraviolet region (330-375 nm), revealing its vibronic band system. []
  • Fluorescence Spectroscopy: this compound exhibits characteristic fluorescence properties, including dual fluorescence lifetimes attributed to different conformations. [] Furthermore, its fluorescence is quenched by nitromethane through an electron transfer mechanism. []
  • NMR Spectroscopy: NMR can be used to determine the configuration of adducts formed by this compound in Diels-Alder reactions. []

Q3: Does this compound form stable pairs in adsorbed states?

A3: Unlike anthracene, which readily forms ground-state stable pairs on silica surfaces, this compound shows no evidence of pairing even at high surface coverages. Instead, it tends to crystallize on the surface. []

Q4: Can polystyrene plastic be a source of this compound in the marine environment?

A4: Yes, research has shown that polystyrene plastic can act as both a source and a sink for polycyclic aromatic hydrocarbons (PAHs), including this compound. [] This raises concerns about the potential ecological impact of plastic debris in marine environments.

Q5: What happens to this compound under solar radiation in aqueous environments?

A5: this compound undergoes decomposition when exposed to solar radiation in water. This process is faster than the decomposition of anthracene and slower than 9-methylanthracene. The primary degradation products are ketones and hydroxyl derivatives. []

Q6: How does the position of the methyl group influence the photostability of methylanthracenes?

A6: The position of the methyl group in methylanthracenes appears to have a negligible effect on their photostability. This has been observed in studies comparing the photodegradation of various methylanthracene isomers. []

Q7: Are there any catalytic applications of this compound?

A7: While this compound itself is not typically used as a catalyst, its formation during the pyrolysis of 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene highlights its potential relevance in understanding reaction mechanisms involving anthracene derivatives. []

Q8: Have there been any computational studies on this compound?

A8: Yes, computational methods like Density Functional Theory (DFT) have been employed to study this compound. These studies focused on understanding its structure, vibrational transitions, and the assignment of vibronic bands in its absorption spectrum. Time-dependent DFT calculations, along with Franck-Condon factor calculations, provided insights into its excited state properties. []

Q9: How does the methyl group in this compound affect its biological activity compared to anthracene?

A9: The presence and position of the methyl group significantly influence the biological activity of methylanthracenes. Studies on rat liver epithelial cells showed that while anthracene and this compound did not significantly inhibit gap junction intercellular communication (GJIC), isomers with a methyl group at positions 1 or 9 were potent inhibitors. This difference is attributed to the formation of a "bay-like" region in the 1- and 9-substituted isomers. [, ]

Q10: Does this compound induce apoptosis in human cells?

A10: Unlike bay-region-containing polycyclic aromatic hydrocarbons, this compound does not induce apoptosis in human monocytic THP-1 cells. This further supports the structure-activity relationship that suggests a bay-region is crucial for this particular biological activity. []

Q11: What are the mutagenic potentials of this compound during water disinfection with chlorine?

A11: Chlorination of water containing this compound can generate mutagenic byproducts. These byproducts have been shown to be most mutagenic on the TA98 strain with S9 mix. This highlights the potential health risks associated with the chlorination of water contaminated with PAHs. []

Q12: How can I analyze this compound in complex mixtures?

A12: Several analytical techniques can be used to separate and quantify this compound in complex mixtures:

  • High-Performance Liquid Chromatography (HPLC): This method, particularly with UV detection at 254 nm, is effective for separating and quantifying this compound in samples like anthracene cake and anthraquinone produced during industrial processes. []
  • Gas Chromatography/Mass Spectrometry (GC/MS): This technique is valuable for analyzing the products formed during the flow-vacuum pyrolysis of compounds like 2-methyl-cis-9,10-bis(hydroxymethyl)-9,10-dihydroanthracene, where this compound is a major product. []

Q13: Can white rot fungi degrade this compound?

A13: Research has shown that certain white rot fungi, particularly Bjerkandera adusta, can oxidize this compound in a manganese-independent reaction catalyzed by manganese-lignin peroxidase. This enzymatic reaction primarily produces the corresponding quinone as a metabolite. []

Q14: How does the presence of manganese ions impact the oxidation of this compound by manganese-lignin peroxidase?

A14: Interestingly, the presence of manganese ions actually decreases the rate of this compound oxidation by manganese-lignin peroxidase from Bjerkandera adusta. This emphasizes the complexity of the enzymatic mechanisms involved in PAH degradation. []

Q15: What new technologies can be used to study this compound and similar compounds?

A15: The Even-Lavie valve, a pulsed helium droplet source, is a promising tool for studying the electronic spectroscopy of molecules like this compound. This technology provides a unique environment for spectroscopic investigations and offers higher droplet densities compared to continuous helium droplet beams. []

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